Cas no 2137540-36-2 (methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate)
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2137540-36-2
- methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- EN300-786217
-
- Inchi: 1S/C8H12N4O3/c1-14-8(13)7-6(10-12-11-7)5-4-9-2-3-15-5/h5,9H,2-4H2,1H3,(H,10,11,12)
- InChI Key: ZYLCNCYICVBPQH-UHFFFAOYSA-N
- SMILES: O1CCNCC1C1C(C(=O)OC)=NNN=1
Computed Properties
- Exact Mass: 212.09094026g/mol
- Monoisotopic Mass: 212.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 89.1Ų
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-786217-0.05g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 0.05g |
$1247.0 | 2025-02-22 | |
| Enamine | EN300-786217-0.1g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 0.1g |
$1307.0 | 2025-02-22 | |
| Enamine | EN300-786217-0.25g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 0.25g |
$1366.0 | 2025-02-22 | |
| Enamine | EN300-786217-0.5g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 0.5g |
$1426.0 | 2025-02-22 | |
| Enamine | EN300-786217-1.0g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 1.0g |
$1485.0 | 2025-02-22 | |
| Enamine | EN300-786217-2.5g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 2.5g |
$2912.0 | 2025-02-22 | |
| Enamine | EN300-786217-5.0g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 5.0g |
$4309.0 | 2025-02-22 | |
| Enamine | EN300-786217-10.0g |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate |
2137540-36-2 | 95.0% | 10.0g |
$6390.0 | 2025-02-22 |
methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate
Introduction to Methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2137540-36-2)
Methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate, a compound with the chemical identifier CAS No. 2137540-36-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates a morpholine ring, a scaffold known for its versatility in drug design and development.
The methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate structure combines the unique properties of triazole and morpholine moieties, which are both recognized for their ability to modulate biological pathways. The triazole ring is particularly notable for its presence in numerous FDA-approved drugs, including antifungals and antivirals, underscoring its importance in medicinal chemistry. Meanwhile, the morpholine group is often employed to enhance solubility and metabolic stability, making it an attractive component in drug design.
Recent research has highlighted the potential of triazole-based compounds as scaffolds for developing novel therapeutic agents. The CAS No. 2137540-36-2 compound has been studied for its pharmacological properties, particularly in the context of inhibiting enzymes and receptors involved in inflammatory and immunomodulatory processes. Studies have shown that this molecule exhibits promising activity against certain targets, making it a candidate for further development in therapeutic contexts.
In the realm of drug discovery, the incorporation of morpholine into heterocyclic compounds like triazoles has been strategically employed to improve pharmacokinetic profiles. The morpholine ring can influence both the solubility and bioavailability of a drug candidate, which are critical factors in determining its clinical efficacy. The specific arrangement of atoms in methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate is designed to optimize these properties while maintaining potent biological activity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the triazole core while integrating the morpholine moiety seamlessly. These synthetic strategies are crucial for producing pharmaceutical-grade material that meets stringent quality standards.
Current research is exploring the molecular interactions of methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate with biological targets at the molecular level. Techniques such as X-ray crystallography and computational modeling are being utilized to elucidate how this compound binds to its intended targets. Understanding these interactions can provide insights into its mechanism of action and guide further optimization efforts.
The potential applications of this compound extend beyond traditional pharmaceutical uses. Researchers are investigating its role in developing novel agrochemicals and biodegradable materials where its structural features could contribute to enhanced performance or environmental sustainability. This versatility underscores the importance of investing in fundamental research that explores the diverse applications of heterocyclic compounds.
Ethical considerations are paramount in drug development, ensuring that all research is conducted with appropriate regulatory oversight and adherence to safety protocols. The study of compounds like methyl 5-(morpholin-2-yl)-1H-1,2,3-triazole-4-carboxylate must balance innovation with responsibility to ensure that potential benefits are realized without undue risk.
The future prospects for this compound are promising, with ongoing studies aimed at expanding its therapeutic index and reducing potential side effects. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible clinical benefits for patients worldwide.
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